molecular formula C11H16O2 B090690 Adamantane-2-carboxylic acid CAS No. 15897-81-1

Adamantane-2-carboxylic acid

Cat. No. B090690
CAS RN: 15897-81-1
M. Wt: 180.24 g/mol
InChI Key: UNGMXQVELCJRIH-UHFFFAOYSA-N
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Description

Adamantane-2-carboxylic acid is a derivative of adamantane, a compound characterized by a rigid, cage-like structure. The addition of a carboxylic acid group at the second carbon of the adamantane framework introduces functional reactivity, making it a valuable intermediate for chemical synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of adamantane-2-carboxylic acid has been explored through various methods. One approach involves the oxidation of adamantanone, followed by a series of reactions that convert the intermediate enol ether to an aldehyde and subsequently to the carboxylic acid . Another method includes the reaction of Koch-Haaf from corresponding 1-adamantylacetic acids to obtain substituted 3-carboxymethyl-1-adamantanecarboxylic acids, which can be further modified to produce a variety of polycarboxylic acids .

Molecular Structure Analysis

The molecular structure of adamantane-2-carboxylic acid and its derivatives has been studied extensively. For instance, the synthesis of orthogonally substituted azole-carboxylate adamantane ligands has led to the creation of angle-shaped building blocks for coordination polymers . Additionally, the molecular crystals of adamantane and adamantanecarboxylic acid exhibit orientational disorder, undergoing order-disorder phase transitions at specific temperatures .

Chemical Reactions Analysis

Adamantane-2-carboxylic acid participates in various chemical reactions due to its carboxylic acid functionality. It has been used to synthesize new carboxylic esters through reactions under phase-transfer conditions . Moreover, during Kolbe electrolysis, adamantane-2-carboxylic acid generates a mixture of radical-derived and carbonium ion-derived products, showcasing its diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-2-carboxylic acid have been characterized, including its standard enthalpies of combustion and formation . These thermodynamic parameters are crucial for understanding the stability and reactivity of the compound. The molecular recognition properties of adamantane derivatives have also been demonstrated, with the ability to form one-dimensional motifs through hydrogen bonding and coordination with metal ions .

Scientific Research Applications

  • Synthesis of Functional Adamantane Derivatives

    • Field : Organic Chemistry
    • Application : Adamantane derivatives are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
    • Method : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and to the polymerization reactions .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization .
  • Stabilizer in Nanoparticle Synthesis

    • Field : Nanotechnology
    • Application : Adamantane-2-carboxylic acid is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles .
    • Method : The specific method of application is not detailed, but it is used as an additive in polycondensation reactions .
    • Results : The result is the production of nanoparticles with potential applications in various fields .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
    • Method : The specific method of application is not detailed, but it involves the synthesis and characterization of adamantane derivatives .
    • Results : The result is the production of drugs with potential therapeutic applications .
  • Synthesis of Diamond-like Bulky Polymers

    • Field : Polymer Chemistry
    • Application : Adamantane derivatives are used as starting materials for the synthesis of diamond-like bulky polymers such as diamondoids .
    • Method : The synthesis involves the development of novel methods for their preparation, and to the polymerization reactions .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization .
  • Production of Optoelectronic Materials

    • Field : Material Science
    • Application : Adamantane-2-carboxylic acid is used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .
    • Method : The specific method of application is not detailed, but it is used as an additive in polycondensation reactions .
    • Results : The result is the production of conjugated polymers with potential applications in optoelectronics .
  • Organocatalysis

    • Field : Organic Chemistry
    • Application : The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated, revealing their high potential in fields such as organocatalysis .
    • Method : The specific method of application is not detailed, but it involves the synthesis and characterization of adamantane derivatives .
    • Results : The result is the production of organohybrids with potential applications in organocatalysis .
  • Quantum-Chemical Calculations

    • Field : Computational Chemistry
    • Application : Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
    • Method : The specific method of application is not detailed, but it involves the use of computational chemistry tools .
    • Results : The result is a better understanding of the electronic structure of adamantane derivatives and their chemical and catalytic transformations .
  • Synthesis of High-Energy Fuels and Oils

    • Field : Energy Science
    • Application : Adamantane derivatives are used as starting materials for the synthesis of thermally stable and high-energy fuels and oils .
    • Method : The synthesis involves the development of novel methods for their preparation .
    • Results : The high reactivity of these compounds offers extensive opportunities for their utilization .
  • Molecular Electronics and Mechanics

    • Field : Nanotechnology
    • Application : The extent of functionalization and polyfunctionalization achieved for adamantane and diamantane, and the synthesis and applications of the resulting organohybrids are illustrated, revealing their high potential in fields such as molecular electronics and mechanics .
    • Method : The specific method of application is not detailed, but it involves the synthesis and characterization of adamantane derivatives .
    • Results : The result is the production of organohybrids with potential applications in molecular electronics and mechanics .

Safety And Hazards

The safety and hazards of Adamantane-2-carboxylic acid can be found in databases such as PubChem . The information includes safety/hazards/toxicity information, supplier lists, and more .

Future Directions

The future directions of research on Adamantane-2-carboxylic acid could involve the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGMXQVELCJRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-2-carboxylic acid

CAS RN

15897-81-1
Record name 2-Adamantanecarboxylic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adamantane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

hydroxyadamantane were dissolved in 30 mls of HCOOH 98-100 %, and this solution was added dropwise, while stirring vigorously, to 1.5 1. of H2SO4 96% cooled to 5°C. Stirring was then continued at the same temperature for 90 minutes and the mixture was finally poured out on ice. NaOH was added to the mixture until it has a pH of approximately 1 and the formed precipitate was extracted with diethyl ether. The extract was dried over Na2SO4 and the solvent was then evaporated. The cruse 2-adamantyl carboxylic acid was thus obtained, which was purified by two crystallizations from 70% ethanol. The purified acid had a melting point of 142-144°C.
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (50 mL) and carbon tetrachloride (100 mL) were combined, cooled to 0° C. and vigorously stirred. Adamantan-2-ol (451 mg) was dissolved in 96% formic acid (6 mL) and the solution was added to the sulfuric acid over 1 hour. The reaction continued to stir at 0° C. for 90 min after which it was added to 300 mL of ice. The layers were separated and the aqueous layer was extracted with 50 mL carbon tetrachloride (2×). The organic layers were combined and extracted with 1N NaOH. The aqueous portion was extracted with methylene chloride (4×) then acidified with 5N HCl. The solution turned white and was cooled on ice. Filtration provided the desired adamantane-2-carboxylic acid (contaminated with about 5% adamantane-1-carboxylic acid) as a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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